N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide
Description
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is a conjugated dienamide characterized by a seven-carbon unsaturated backbone (hepta-2,4-dienamide) and an N-substituted 4-methylpent-1-en-1-yl group. While direct experimental data for this compound are unavailable in the provided evidence, comparisons can be drawn from structurally analogous dienamides documented in recent literature.
Properties
CAS No. |
675106-50-0 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(4-methylpent-1-enyl)hepta-2,4-dienamide |
InChI |
InChI=1S/C13H21NO/c1-4-5-6-7-10-13(15)14-11-8-9-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
YZLLPJMYGXDHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC(=O)NC=CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide typically involves the reaction of hepta-2,4-dienoic acid with 4-methylpent-1-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as chromatography can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced amides or amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Backbone : Hepta-2,4-dienamide (7-carbon chain with conjugated double bonds at positions 2 and 4).
- N-Substituent : 4-Methylpent-1-en-1-yl (a branched alkenyl group).
Analogous Compounds
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) Backbone: Penta-2,4-dienamide (5-carbon chain). N-Substituent: 1,2,4-Triazolyl group.
Compounds D14–D20 () Backbone: Penta-2,4-dienamide. N-Substituent: Varied groups (e.g., 4-(methylthio)phenylamino, 3-(benzyloxy)phenylamino). Key Features: Substituents influence solubility and intermolecular interactions, as seen in their melting points (182.9–233.5°C) .
(2E,4E)-N-(2-Phenethyl)hexa-2,4-dienamide (10h)
- Backbone : Hexa-2,4-dienamide (6-carbon chain).
- N-Substituent : Phenethyl group.
- Key Features : Extended conjugation compared to penta-dienamides, with HRMS-confirmed molecular weight (238.1202) .
Physical and Spectroscopic Properties
Melting Points and Yields
Spectroscopic Data
- FTIR :
- NMR :
Biological Activity
N-(4-Methylpent-1-en-1-yl)hepta-2,4-dienamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and agrochemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amide functional group and a conjugated diene system. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that similar amide compounds exhibit significant antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of various fungi, including Rhizoctonia solani and Fusarium graminearum. Preliminary bioassays revealed that some compounds in this class achieved inhibition rates exceeding 90% at concentrations as low as 50 µg/mL .
| Compound | Inhibition Rate (%) | EC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 5C | 94.0 | 4.3 |
| Compound 5I | 93.4 | 9.7 |
| Compound 6b | 91.5 | TBD |
Antioxidant Activity
The antioxidant properties of compounds similar to this compound have been documented through various assays. These compounds are believed to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt the integrity of microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : There is evidence suggesting that these compounds can modulate signaling pathways involved in inflammation and immune response.
Study on Antifungal Activity
In a study focusing on the antifungal activity of various amides, this compound was tested against Rhizoctonia solani. The results indicated promising antifungal properties, with significant inhibition observed at varying concentrations .
Research on Antioxidant Capacity
A comparative analysis was conducted on the antioxidant capacity of several amide derivatives, including this compound. The study employed DPPH and ABTS assays to evaluate radical scavenging activity. Results demonstrated that this compound exhibited considerable antioxidant potential comparable to established antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
